2-Acetylsulfanyl-2-methylpropionic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-acetylsulfanyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIAHXSWNHKUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151713-51-7 | |
| Record name | ETHYL 2-(ACETYLTHIO)-2-METHYLPROPANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Ethyl Esters of Corresponding Acid Derivatives
The most direct and widely reported approach involves reducing ethyl esters of the corresponding acid to yield the target compound. This process typically employs strong reducing agents such as potassium borohydride (KBH₄) or lithium aluminum hydride (LiAlH₄).
- Dissolution of the ethyl ester in anhydrous ethanol or other suitable solvent.
- Addition of potassium borohydride (or LiAlH₄) under controlled temperature, usually around 30-60°C.
- Stirring until the reduction is complete, monitored via TLC or GC.
- Quenching the reaction with dilute hydrochloric acid or water.
- Extraction of the product using organic solvents such as dichloromethane.
- Drying over anhydrous sodium sulfate and vacuum concentration.
- A patent describes the reduction of ethyl esters of similar compounds using potassium borohydride, achieving yields exceeding 80% with high purity (over 98%).
- The reduction process is noted for its simplicity, environmental friendliness, and suitability for scale-up.
| Step | Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | KBH₄ | Ethanol | 30-35°C | >80% | Controlled addition, monitored by TLC |
| 2 | Acid quench | - | Room temp | - | Quenching with dilute HCl |
Chemoenzymatic Stereoselective Synthesis
Advanced methods involve chemoenzymatic routes to achieve stereochemically pure products, especially when the target compound requires specific stereoisomers. Enzymatic reduction using alcohol dehydrogenases or lipases can provide high stereoselectivity.
- Starting from racemic or mixture of esters.
- Enzymatic reduction with specific biocatalysts (e.g., CAL-B lipase).
- Stereoselective acetylation or hydrolysis to isolate desired stereoisomer.
- Studies demonstrate the enzymatic synthesis of stereoisomers of related compounds, with yields around 40-42% for specific stereoisomers.
- This approach provides enantiomerically pure compounds suitable for pharmaceutical applications.
| Step | Enzyme | Substrate | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | CAL-B | Ethyl ester | 30°C, pH 6.5 | 42% | Stereoselective reduction |
| 2 | Acetylation | Alcohol | Vinyl acetate, room temp | - | Stereospecific acetylation |
Chlorination and Oxidation Pathways
Chlorination of methyl groups adjacent to carbonyls followed by oxidation can lead to functionalized intermediates, which upon subsequent reduction or esterification, afford the target ester.
- Chlorination of methyl groups using sulfuryl chloride under controlled temperature (~80°C).
- Oxidation with hydrogen peroxide in the presence of catalysts to introduce sulfanyl groups.
- Purification via distillation and rectification.
- A patent describes the synthesis of chlorinated acetoacetate derivatives, which can be further transformed into sulfanyl derivatives.
- This multi-step process emphasizes the importance of controlling reaction conditions to prevent over-oxidation or side reactions.
| Step | Reagent | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Sulfuryl chloride | 80°C, 2h | 93% | Chlorination step |
| 2 | Hydrogen peroxide | 65°C, negative pressure | >90% | Oxidation and depickling |
Summary of Optimized Preparation Method
Notes and Considerations
- The reduction process is the most straightforward and industrially feasible method, especially for large-scale synthesis.
- Chemoenzymatic approaches are advantageous for producing stereochemically pure compounds, critical in pharmaceutical applications.
- Chlorination and oxidation pathways provide routes for functional group modifications, enabling further derivatization or diversification of the molecule.
Chemical Reactions Analysis
Types of Reactions
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Various substituted esters
Scientific Research Applications
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular proteins and enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-acetylsulfanyl-2-methylpropionic acid ethyl ester with structurally or functionally related sulfur-containing esters and ethyl esters:
Key Structural and Functional Differences:
Thioester vs. Thiol Groups :
- The target compound’s thioester (-SAc) group is less nucleophilic but more stable than the thiol (-SH) in ethyl 2-mercapto-2-methylpropionate . This makes the former suitable for sustained biochemical reactions (e.g., acyl transfer), while the latter is reactive in disulfide bond formation.
Applications :
- Thioesters : The target compound and N-acetylthioglycine S-ethyl ester are pivotal in mimicking CoA-bound intermediates .
- Fatty Acid Esters : Myristic acid ethyl ester’s long alkyl chain imparts hydrophobicity, contrasting with the target compound’s polar thioester .
Research Findings and Contradictions:
- Reactivity : Ethyl 2-mercapto-2-methylpropionate’s thiol group facilitates rapid conjugation (e.g., with maleimides), whereas the target compound’s thioester requires enzymatic cleavage (e.g., thioesterases) .
- Stability : The acetylated sulfur in the target compound resists oxidation better than thiols but is less stable than sulfones or sulfoxides .
- Contradictions : N-Acetylthioglycine S-ethyl ester contains an amide group absent in other compounds, altering solubility and hydrogen-bonding capacity .
Biological Activity
2-Acetylsulfanyl-2-methylpropionic acid ethyl ester, also known as Ethyl 2-mercapto-2-methylpropionate, is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. This compound is characterized by its clear to pale yellow liquid form and is recognized for its distinctive meaty and fruity aroma when diluted. It has garnered attention for its potential biological activities and interactions with various biomolecules.
The biological activity of this compound is primarily linked to its role as a flavoring agent in food products. However, recent studies have begun to explore its pharmacological properties, indicating potential therapeutic applications. The compound's mechanism of action involves interactions with cellular components that may influence metabolic pathways.
Pharmacokinetics
Ethyl 2-mercapto-2-methylpropionate is generally recognized as safe (GRAS) by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for use in food products, suggesting minimal safety concerns at current levels of intake. Its absorption and distribution in biological systems are still under investigation, but preliminary data suggest it may have a favorable profile for bioavailability.
Anticancer Activity
Recent research highlights the compound's potential anticancer properties. In studies involving human breast cancer cell lines (e.g., MCF-7), various concentrations of isolated compounds derived from related structures demonstrated significant cytotoxic effects. For instance, isolated compounds exhibited an IC₅₀ of 25 µM after 48 hours of treatment, indicating their potential as therapeutic agents against cancer cells .
Case Studies
- Anticancer Studies : A study evaluated the anticancer activity of extracts containing similar sulfur-containing compounds against MCF-7 cells. The crude extract showed a dose-dependent response, achieving a maximum inhibition of 78.6% at a concentration of 500 µg/mL .
- Flavoring Agent Applications : As a flavoring agent, the compound has been used in various food products, including wines and cheeses. Its sensory properties contribute to the overall flavor profile, which has been studied in the context of consumer preferences and sensory evaluation .
Summary of Key Findings
Future Research Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with cancer cells.
- Pharmacological Applications : Exploring therapeutic uses beyond flavoring, particularly in oncology.
- Toxicological Assessments : Comprehensive studies to confirm safety profiles in various applications.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-acetylsulfanyl-2-methylpropionic acid ethyl ester, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via esterification or thioacetylation reactions. For example, thiol-containing precursors (e.g., 2-mercapto-2-methylpropionic acid) may react with acetylating agents under anhydrous conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) can be verified using HPLC with UV detection at 254 nm, as described for structurally related esters .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the ester and acetylthio groups. Key signals include the methyl protons (δ 1.2–1.4 ppm for ethyl ester) and acetyl carbonyl (δ ~170 ppm).
- GC-MS : Useful for detecting volatile impurities and verifying molecular ion peaks (e.g., m/z 180.22 for the parent ion) .
- FT-IR : Peaks at ~1730 cm (ester C=O) and 2550 cm (S-H stretch, if unreacted thiols remain) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or acetylthio groups.
- Light Sensitivity : Protect from UV light to avoid photodegradation, as seen in related sulfur-containing esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange (e.g., rotational barriers in the acetylthio group).
- Isotopic Labeling : H or C labeling of the methyl or ester groups can clarify ambiguous signals.
- Complementary Techniques : Pair NMR with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries) .
Q. What experimental designs are recommended for assessing the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s reagent to quantify thiol reactivity.
- Cellular Uptake : Use fluorescent probes (e.g., dansyl derivatives) to track intracellular localization via confocal microscopy.
- Dose-Response : Optimize concentrations (0.1–100 µM) in cytotoxicity assays (MTT or LDH release) to identify therapeutic windows .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Modular Synthesis : Vary substituents (e.g., alkyl chains on the ester or acetylthio groups) via parallel synthesis.
- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural changes with bioactivity data.
- Crystallography : Compare binding modes in enzyme co-crystal structures .
Q. What methodologies are suitable for assessing the environmental impact or ecotoxicity of this compound?
- Methodological Answer :
- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) and Test No. 211 (Daphnia magna acute toxicity).
- Metabolite Tracking : Use LC-MS/MS to identify degradation products in simulated wastewater.
- Bioaccumulation : Measure logK (octanol-water partition coefficient) to predict environmental persistence .
Q. How can degradation pathways be elucidated under oxidative or hydrolytic conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to HO (oxidative) or acidic/basic buffers (hydrolytic) at elevated temperatures.
- Kinetic Studies : Monitor degradation rates via HPLC and identify intermediates using high-resolution MS (Q-TOF).
- Mechanistic Probes : Isotope-labeling (O in ester groups) to trace hydrolysis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
